3-Methyl-5-(4-nitrophenyl)-1,2,4-oxadiazole
Overview
Description
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the conditions required for the reaction, and the yield of the product .Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure .Chemical Reactions Analysis
This would involve studying the compound’s reactivity and the types of chemical reactions it undergoes .Physical and Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability .Scientific Research Applications
Corrosion Inhibition
3-Methyl-5-(4-nitrophenyl)-1,2,4-oxadiazole derivatives, such as those studied by Kalia et al. (2020), have been identified as effective corrosion inhibitors. These derivatives showed high inhibition efficiency for mild steel in acidic environments, particularly in hydrochloric acid solutions. The study employed various methods like weight loss measurement, electrochemical impedance spectroscopy, and potentiodynamic polarization techniques to evaluate the derivatives' effectiveness (Kalia et al., 2020).
Antimicrobial Activity
Research by Paruch et al. (2020) and Jafari et al. (2017) highlights the potential of 1,3,4-oxadiazole derivatives, including this compound, in exhibiting significant antimicrobial activity. These compounds have shown effectiveness against various bacterial strains, including Staphylococcus spp. and Escherichia coli, indicating their potential as antimicrobial agents (Paruch et al., 2020); (Jafari et al., 2017).
Liquid Crystal Research
In the field of materials science, Ali and Tomi (2018) explored 1,2,4-oxadiazole derivatives in synthesizing new mesogenic materials. Their study focused on the synthesis and characterization of these materials and investigated their mesomorphic behaviors, contributing to the understanding of liquid crystalline properties in such compounds (Ali & Tomi, 2018).
Drug Research
A study by Kiss et al. (2010) on novel nitrocatechol-substituted heterocycles, which included 1,2,4-oxadiazole rings, focused on their use as inhibitors of catechol-O-methyltransferase (COMT). This research is relevant to Parkinson's disease treatment, illustrating the application of such compounds in medicinal chemistry (Kiss et al., 2010).
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 3-Methyl-5-(4-nitrophenyl)-1,2,4-oxadiazole may also interact with various biological targets.
Biochemical Pathways
Similar compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect multiple biochemical pathways.
Result of Action
Given the potential biological activities of similar compounds , it is plausible that this compound could have a broad range of effects at the molecular and cellular levels.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-methyl-5-(4-nitrophenyl)-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c1-6-10-9(15-11-6)7-2-4-8(5-3-7)12(13)14/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KERMQEPCZAFEFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201260726 | |
Record name | 3-Methyl-5-(4-nitrophenyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201260726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1455-82-9 | |
Record name | 3-Methyl-5-(4-nitrophenyl)-1,2,4-oxadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1455-82-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-5-(4-nitrophenyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201260726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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